molecular formula C17H19NO4S B13712028 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid

4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid

Cat. No.: B13712028
M. Wt: 333.4 g/mol
InChI Key: SDKMKOTUCOGZCY-UHFFFAOYSA-N
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Description

4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid, featuring a cyclohexane ring in a chair conformation and a naphthalen-2-ylsulfonyl group attached via an amino linkage . Its crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid group and sulfonamide oxygen atoms, which stabilizes the lattice and influences its physical properties .

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20)

InChI Key

SDKMKOTUCOGZCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aminobenzoic Acid Derivatives

A critical step in the preparation is the catalytic hydrogenation of 4-aminobenzoic acid derivatives to yield 4-amino-1-cyclohexanecarboxylic acid derivatives, which can then be sulfonylated. This hydrogenation converts the aromatic ring into the cyclohexane ring, maintaining the amino and carboxylic acid functionalities.

  • Catalysts Used: Ruthenium, rhodium, nickel, platinum, and palladium on supports such as carbon or alumina.
  • Preferred Catalysts: Ruthenium on carbon is preferred due to higher yields, better trans/cis isomer ratios, and cost-effectiveness compared to rhodium.
  • Reaction Conditions: Basic conditions, hydrogen pressure below 100 bar (mild industrially feasible conditions), temperature between 90 °C and 120 °C (optimal around 100 °C), and solvents such as water, isopropanol, or their mixtures.
  • Isomer Control: The reaction favors the formation of the trans isomer (trans-4-amino-1-cyclohexanecarboxylic acid) with a trans:cis ratio exceeding 75%, which is significant for pharmaceutical applications since the trans isomer is often the desired stereoisomer.

One-Pot Synthesis Process

The hydrogenation and subsequent transformations can be performed in a one-pot process without the need for intermediate isolation or solvent changes. This enhances efficiency and scalability for industrial production.

Parameter Optimal Range/Value Notes
Catalyst Ruthenium on carbon Preferred for yield and selectivity
Hydrogen Pressure ≤ 100 bar Mild conditions for industrial use
Temperature 90–120 °C (preferably 100 °C) Avoids lower yield and selectivity loss
Solvent Water / Isopropanol mixture Water alone is viable but mixture preferred
Trans:cis Ratio > 75% trans High selectivity for trans isomer

Sulfonylation to Form 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic Acid

After obtaining the trans-4-amino-1-cyclohexanecarboxylic acid, the sulfonylation step involves reacting the amino group with naphthalene-2-sulfonyl chloride under controlled conditions.

  • Reaction Conditions: Typically carried out in an inert solvent with a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed.
  • Outcome: Formation of the sulfonamide linkage, yielding the target compound.
  • Purification: Crystallization or chromatographic techniques to isolate the pure sulfonamide.

Isomerization and Alternative Methods

Alternative methods to increase the trans isomer content include:

  • Isomerization of cis to trans: Forming bulky amine derivatives followed by base treatment in methanol to convert cis isomers to trans, though with lower overall yield (~40%).
  • Epimerization: Conversion of cis isomers to trans in free base or N-protected forms using bases in aprotic solvents, with yields up to 73% reported.
  • Direct Synthesis: The one-pot hydrogenation method described above is preferred industrially due to higher trans selectivity and milder conditions.

Summary Table of Preparation Methods

Method Key Features Yield/Selectivity Industrial Feasibility
Catalytic hydrogenation (Ru/C) Mild conditions, one-pot, high trans selectivity >75% trans isomer High (mild pressure, scalable)
Raney Nickel hydrogenation Effective but requires high pressure (~150 bar), pyrophoric risks Not specified, mostly cis Low (safety and scale issues)
Cis-to-trans isomerization Two-step process, bulky substituent formation, base treatment ~40% overall yield Moderate (lower yield)
Epimerization in aprotic solvent Base treatment of N-protected or free base cis isomer Up to 73% yield Moderate to high

Research Findings and Structural Insights

  • The compound’s crystal structure reveals strong hydrogen bonding networks that stabilize the molecule and influence its packing, which can impact purification and formulation.
  • The naphthalene moiety arranges in a herringbone motif, contributing to the physical properties of the compound.
  • The synthesis methods are supported by patents and peer-reviewed literature emphasizing the importance of catalyst choice, reaction conditions, and solvent systems for optimizing yield and stereoselectivity.

Chemical Reactions Analysis

4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is synthesized from l-valine and naphthalene-1-sulfonyl chloride. Its molecular formula is C15H17NO4SC_{15}H_{17}NO_4S, and it exhibits a crystal structure characterized by hydrogen-bonded carboxylic acid groups that form a catemer motif along the crystallographic direction 100. The structural integrity is reinforced by strong hydrogen bonds between the sulfonamide nitrogen and carboxylic acid oxygen atoms .

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The ability of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid to inhibit bacterial growth suggests potential use in treating infections caused by resistant strains. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further development in antibiotic therapies .

2. Anti-inflammatory Effects
Sulfonamide compounds are known for their anti-inflammatory properties. The presence of the naphthalene group in this compound may enhance its anti-inflammatory activity, making it suitable for conditions like arthritis or other inflammatory diseases. Preliminary studies show promise in reducing inflammation markers in experimental models .

3. Cancer Research
Recent investigations suggest that compounds similar to 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid may play a role in cancer therapy. The mechanism involves modulation of cell signaling pathways associated with tumor growth and metastasis. Ongoing research aims to elucidate the specific pathways affected by this compound, potentially leading to novel cancer treatments .

Materials Science Applications

1. Biodegradable Polymers
In materials science, derivatives of this compound are being explored as components in biodegradable polymers for medical implants. The incorporation of sulfonamide groups can improve the mechanical properties and degradation rates of these materials, making them suitable for temporary implants that support tissue healing without long-term foreign body reactions .

2. Drug Delivery Systems
The compound's unique chemical structure allows it to be used in developing advanced drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for effective therapeutic outcomes. Studies are underway to optimize formulations that utilize this compound for controlled drug release applications .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at concentrations as low as 50 µg/mL .
Study 2Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of acute inflammation .
Study 3Biodegradable PolymersDeveloped a biodegradable polymer blend incorporating this compound, showing improved mechanical strength and degradation profile compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the transition states of amines and esters in biological processes, leading to enzyme inhibition. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide Derivatives of Tranexamic Acid

Several structurally related sulfonamide derivatives share the cyclohexanecarboxylic acid core but differ in substituents:

Compound Name Substituent Key Features Reference
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid Naphthalen-2-ylsulfonyl Bulky aromatic group; chair cyclohexane; strong hydrogen bonding
4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid 4-Methylphenylsulfonyl Smaller substituent; reduced steric hindrance; similar crystal packing
4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid 4-Methoxybenzenesulfonyl Electron-donating methoxy group; enhances solubility
  • The methoxy group’s polarity enhances solubility, making it more suitable for aqueous applications .

Acylamino-Substituted Cyclic Carboxylic Acid Derivatives

These derivatives, designed as pharmaceuticals, modify the cyclohexane core with larger substituents for therapeutic targeting:

Compound Name Substituent Therapeutic Application Reference
1-[4-(2-Pyrrolidin-1-yl-ethoxy)-benzoylamino]-cyclohexanecarboxylic acid 4-(2-Pyrrolidin-1-yl-ethoxy)benzoyl Edg-2 receptor inhibition (cardiovascular diseases)
Cis-1-{[7-(3-Chloro-4-methoxy-phenyl)-...}-cyclohexanecarboxylic acid Complex aryl/heterocyclic groups Inhibits LPA signaling pathways
  • Functional Differences : The pyrrolidin-ethoxy and chloro-methoxy-phenyl groups introduce steric and electronic effects that enhance receptor binding, contrasting with the title compound’s focus on metal coordination .

Other Cyclohexanecarboxylic Acid Derivatives

  • 4-(4-Chlorophenyl)cyclohexanecarboxylic acid : The chlorophenyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • N-[4-(Carboxycyclohexylmethyl)]maleamic acid : The maleamic acid substituent enables sulfhydryl reactivity, useful in biochemical conjugation .

Research Findings

Compound Category Study Focus Key Findings Reference
Sulfonamide derivatives Crystal packing and hydrogen bonding Naphthalenyl group induces unique hydrogen-bonded networks vs. smaller substituents
Pharmaceutical derivatives Biological activity Acylamino substituents enable Edg-2/LPA pathway inhibition
Chlorophenyl derivative Physicochemical properties Chlorine substituent enhances lipophilicity

Q & A

Basic: How is 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid synthesized, and what analytical methods confirm its structure?

The compound is synthesized via sulfonylation of a cyclohexanecarboxylic acid precursor. A typical approach involves reacting 4-aminocyclohexanecarboxylic acid derivatives with naphthalene-2-sulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine). Post-synthesis, purification is achieved via recrystallization or chromatography. Structural confirmation employs:

  • X-ray crystallography to resolve the crystal lattice and hydrogen-bonding network .
  • LC/MS (e.g., Method LC4) for molecular ion ([MH⁺]) verification and purity assessment, with retention time (Rt) and mass-to-charge ratio (m/z) as critical parameters .
  • NMR spectroscopy to confirm substituent positioning and stereochemistry, particularly for distinguishing cis/trans isomers .

Advanced: What strategies resolve crystallographic data discrepancies in sulfonamide-substituted cyclohexanecarboxylic acids?

Discrepancies in crystallographic data (e.g., anisotropic displacement, twinning) require:

  • SHELXL refinement : Iterative cycles of least-squares refinement with constraints for sulfonamide group geometry and hydrogen-bonding networks .
  • WinGX/ORTEP visualization : To validate anisotropic thermal parameters and intermolecular interactions (e.g., π-π stacking of naphthalene groups) .
  • High-resolution data collection : Use synchrotron radiation for weak diffraction patterns common in bulky sulfonamide derivatives .

Basic: What intermolecular interactions dominate the crystal lattice of this compound’s derivatives?

Key interactions include:

  • Hydrogen bonds between the sulfonamide NH and carboxylic acid O atoms, forming cyclic dimers (R₂²(8) motifs) .
  • Van der Waals forces between naphthalene rings, contributing to layered packing.
  • C–H···O interactions from cyclohexane CH₂ groups to sulfonyl oxygen, stabilizing the 3D lattice .

Basic: How does sulfonylation modify the biological activity of cyclohexanecarboxylic acid derivatives?

Sulfonylation introduces:

  • Enhanced hydrophobicity , improving membrane permeability.
  • Hydrogen-bonding capacity via sulfonamide NH, aiding target binding (e.g., enzyme inhibition) .
  • Steric bulk , which can modulate selectivity for receptors like EDG-2 .

Advanced: How do sulfonamide substituent variations affect inhibitory activity against EDG-2 receptors?

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the naphthalene ring enhance binding affinity by stabilizing charge-transfer interactions .
  • Substituent positioning : Para-substituted naphthalene groups improve steric complementarity with hydrophobic receptor pockets .
  • Bioisosteric replacements : Replacing sulfonamide with carboxamide retains activity but alters pharmacokinetics .

Basic: What challenges arise in stereochemical control during synthesis, and how are they mitigated?

  • Racemization risk : During sulfonylation, basic conditions may epimerize the cyclohexane ring. Mitigation includes low-temperature reactions and bulky base selection .
  • Isomer separation : Chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid) resolves cis/trans mixtures .
  • Crystallographic validation : Single-crystal XRD unambiguously assigns stereochemistry .

Advanced: What mechanistic insights guide the design of EDG-2 inhibitors based on this scaffold?

  • Structure-Activity Relationship (SAR) : Cyclohexane ring rigidity optimizes binding entropy, while sulfonamide flexibility accommodates receptor conformational changes .
  • Pharmacophore modeling : Identifies critical hydrogen-bond donors (sulfonamide NH) and hydrophobic hotspots (naphthalene) .
  • Metabolic stability : Ester prodrugs (e.g., methyl esters) improve oral bioavailability, with in vivo hydrolysis releasing the active carboxylic acid .

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